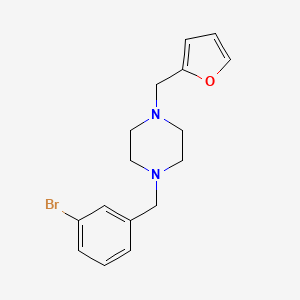![molecular formula C20H14N2O3 B5682938 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5682938.png)
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide, also known as BHOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHOB is a benzamide derivative that has a benzoxazole ring and a hydroxyphenyl group attached to it. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mecanismo De Acción
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide involves its interaction with various cellular pathways and proteins. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has also been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress. Additionally, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has been shown to inhibit the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has been shown to inhibit the production of inflammatory mediators, including prostaglandins and cytokines. It has also been shown to scavenge free radicals and inhibit lipid peroxidation. Additionally, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, one limitation is that it can be expensive to synthesize in large quantities. Another limitation is that its solubility in water is relatively low, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide. One direction is to further explore its potential applications in medicine, agriculture, and material science. Another direction is to study its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to understand the full extent of its mechanism of action and its effects on various cellular pathways and proteins. Finally, further studies are needed to optimize its synthesis and improve its solubility in water.
In conclusion, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has shown promising results in various studies, and further research is needed to fully understand its potential.
Métodos De Síntesis
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide can be synthesized using various methods, including the reaction of 2-aminophenol with salicylic acid, followed by the reaction with 4-hydroxybenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 2-aminophenol with 2-hydroxybenzaldehyde, followed by the reaction with 4-hydroxybenzoyl chloride in the presence of triethylamine. The resulting product is purified using column chromatography, and the yield of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide is obtained.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has been studied for its potential use as a pesticide and herbicide. In material science, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has been studied for its potential use as a fluorescent material and as a component of liquid crystals.
Propiedades
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-17-11-10-14(21-19(24)13-6-2-1-3-7-13)12-15(17)20-22-16-8-4-5-9-18(16)25-20/h1-12,23H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMMLBQEAZLFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5682860.png)
![4-{[5-ethyl-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5682863.png)
![2-(dimethylamino)-2-(4-methylphenyl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5682867.png)

![N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1-(9H-purin-6-yl)piperidin-4-amine](/img/structure/B5682890.png)
![N-[1-(3-methylbenzyl)cyclopropyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5682894.png)
![8-isopropyl-2-(isopropylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5682897.png)


![4-{[(1R*,5R*)-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5682921.png)


![1-(cyclopropylcarbonyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5682951.png)
